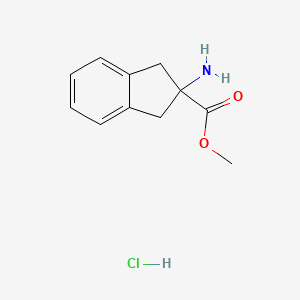

Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride

描述

Nomenclature and Classification Systems

Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride represents a systematically named organic compound that adheres to multiple international nomenclature conventions. According to the International Union of Pure and Applied Chemistry naming system, the base compound is designated as methyl 2-amino-1,3-dihydroindene-2-carboxylate, reflecting its structural composition of a methyl ester functionality attached to an aminoindane carboxylic acid framework. The hydrochloride salt form incorporates the additional hydrochloric acid component, resulting in the complete designation methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride.

The compound's classification extends across multiple chemical taxonomy systems, positioning it within several important structural categories. Primary classification places this molecule within the indene derivatives family, specifically as a 2,3-dihydro-1H-indene substituted compound. Secondary classification identifies it as an amino acid ester derivative, characterized by the presence of both amino and carboxylate ester functional groups positioned on the same carbon center. Tertiary classification recognizes it as a chiral, non-proteinogenic beta-amino acid ester, distinguished by its potential for optical activity and its divergence from naturally occurring amino acid structures.

Alternative nomenclature systems provide additional descriptive names that emphasize different structural aspects of the compound. The systematic name 2-amino-indan-2-carboxylic acid methyl ester hydrochloride emphasizes the indane core structure while highlighting the carboxylic acid derivatization. Chemical database systems employ various synonymous designations, including 2-aminoindan-2-carboxylic acid methyl ester hydrochloride and methyl 2-amino-2-indanecarboxylate hydrochloride, reflecting different approaches to systematic naming conventions.

Registration Numbers and Database Identifiers

The compound maintains comprehensive registration across multiple international chemical databases and regulatory systems, ensuring global accessibility and standardized identification. The Chemical Abstracts Service registry number 199330-64-8 serves as the primary identifier for the hydrochloride salt form, while the base compound methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate holds the distinct registry number 134425-84-6. These registry numbers provide unambiguous identification within the world's largest collection of chemical substance information.

| Database System | Identifier | Compound Form |

|---|---|---|

| Chemical Abstracts Service | 199330-64-8 | Hydrochloride salt |

| Chemical Abstracts Service | 134425-84-6 | Base compound |

| PubChem Compound Identifier | 45074057 | Base compound |

| Molecular Design Limited Number | MFCD08437619 | Hydrochloride salt |

| Molecular Design Limited Number | MFCD04114481 | Base compound |

The PubChem database, maintained by the National Center for Biotechnology Information, assigns compound identifier 45074057 to the base methyl ester structure. This identifier facilitates access to comprehensive chemical property data, structural representations, and related chemical information within the publicly accessible PubChem repository. The Molecular Design Limited numbering system provides additional standardized identifiers, with MFCD08437619 designated for the hydrochloride salt and MFCD04114481 for the base compound.

International chemical supply and regulatory systems recognize the compound under harmonized system code 2922499990, classifying it within the category of other amino acids and their esters containing specific oxygen functionalities. This classification facilitates international trade documentation and regulatory compliance across multiple jurisdictions. The compound's registration extends to specialized chemical databases, including ChemSpider and various proprietary chemical inventory systems maintained by research institutions and pharmaceutical companies.

Historical Context in Organic and Medicinal Chemistry

The historical development of methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride intersects with significant advances in asymmetric amino acid synthesis and medicinal chemistry applications of indane derivatives. Research published in the Journal of the American Chemical Society documented the synthesis of alpha-amino acids through asymmetric phase transfer-catalyzed alkylation of achiral nickel complexes derived from glycine-based Schiff bases. This methodology established fundamental approaches for constructing conformationally constrained amino acid derivatives, including indane-based structures.

The compound's significance within medicinal chemistry emerged from broader investigations into indane derivatives as privileged structures for drug discovery applications. Research published in Medicinal Research Reviews comprehensively documented the properties, preparation methods, and presence of indane-containing ligands for G protein-coupled receptors. This analysis revealed that indane-based compounds demonstrate remarkable versatility across diverse therapeutic targets, with clinical applications ranging from human immunodeficiency virus protease inhibition to monoamine oxidase inhibition and adrenergic receptor modulation.

Historical synthetic approaches to indane-containing amino acid derivatives trace their origins to work published in the Journal of the Chemical Society, Perkin Transactions, which described general methods for asymmetric synthesis of alpha-amino acids through alkylation of chiral nickel Schiff base complexes. These methodologies established the theoretical framework for constructing optically active amino acid derivatives with enhanced conformational rigidity compared to their linear counterparts. The development of practical synthetic routes to methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate derivatives represented a significant advancement in accessing conformationally constrained building blocks for peptide and peptidomimetic synthesis.

The compound's historical importance extends to its role in advancing understanding of structure-activity relationships within indane-containing pharmaceutical agents. Research published in ChemistrySelect provided comprehensive analysis of medicinal chemistry aspects of indane nuclei and analogues, documenting their applications as anticancer, anti-inflammatory, and neuroprotective agents. This work established the historical foundation for recognizing indane derivatives as versatile scaffolds capable of interacting with diverse biological targets through multiple mechanisms of action.

Structural Position within Indane Derivatives

Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride occupies a distinctive structural position within the broader family of indane derivatives, characterized by its unique substitution pattern and functional group arrangement. The compound's structural framework consists of the fundamental indane bicyclic system, comprising a benzene ring fused to a cyclopentane ring, with specific substitutions at the 2-position of the saturated ring. This substitution pattern distinguishes it from other indane derivatives such as 1-methylindane, 2-methylindane, 4-methylindane, and 5-methylindane, which feature simple alkyl substitutions rather than complex functional group arrangements.

The compound's structural uniqueness derives from the simultaneous presence of amino and carboxylate ester functionalities positioned on the same carbon center within the indane framework. This geminal disubstitution pattern creates a quaternary carbon center at the 2-position, resulting in enhanced conformational rigidity compared to indane derivatives with single substitutions. The amino group provides basic functionality and hydrogen bonding capacity, while the methyl carboxylate ester contributes hydrophobic character and potential for further chemical modification through ester hydrolysis or transesterification reactions.

| Structural Feature | Contribution to Derivative Family |

|---|---|

| Bicyclic indane core | Provides rigid aromatic-aliphatic hybrid scaffold |

| Geminal 2,2-disubstitution | Creates quaternary carbon center with enhanced rigidity |

| Amino functionality | Introduces basic character and hydrogen bonding capacity |

| Methyl ester group | Provides hydrophobic character and synthetic versatility |

| Hydrochloride salt formation | Enhances aqueous solubility and crystalline properties |

Within the context of empathogen-entactogen derivatives, the compound represents a structural departure from typical indane-based psychoactive substances such as 2-aminoindane and N-methyl-2-aminoindane. While these compounds feature simple amino substitution patterns, methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate incorporates additional carboxylate functionality that significantly alters its chemical and biological properties. This structural modification positions the compound as a synthetic intermediate rather than a direct pharmacologically active agent.

属性

IUPAC Name |

methyl 2-amino-1,3-dihydroindene-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-10(13)11(12)6-8-4-2-3-5-9(8)7-11;/h2-5H,6-7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMQYQHFQQHLBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC2=CC=CC=C2C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662888 | |

| Record name | Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199330-64-8 | |

| Record name | Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride typically involves the reaction of indene derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 2,3-dihydro-1H-indene-2-carboxylic acid with methylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is subsequently treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in production.

化学反应分析

Types of Reactions

Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indene derivatives.

科学研究应用

Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact pathways and targets can vary based on the specific application and the biological system being studied.

相似化合物的比较

生物活性

Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride (CAS Number: 199330-64-8) is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article presents a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H14ClNO2

- Molecular Weight : 227.69 g/mol

- Appearance : Solid (white to yellow)

- Purity : ≥95%

Biological Activities

Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride has been studied for several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism is thought to involve interference with bacterial cell wall synthesis or function.

- Anticancer Potential : Research indicates that methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride may possess anticancer properties. It has shown efficacy in inhibiting the proliferation of cancer cell lines, possibly through apoptosis induction and cell cycle arrest mechanisms.

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting specific metabolic pathways. This action can be crucial for its therapeutic effects in diseases where enzyme dysregulation is a factor.

The biological activity of methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride is attributed to its interaction with various molecular targets:

- Enzymatic Pathways : It may inhibit enzymes involved in critical metabolic processes, thus altering the biochemical landscape within cells.

- Receptor Modulation : The compound could act as an agonist or antagonist at specific receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Anticancer Activity

A study conducted on several cancer cell lines demonstrated that methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride significantly inhibited cell growth in a dose-dependent manner. The IC50 values varied across different cell lines, indicating selective cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15 |

| MCF7 (Breast) | 20 |

| A549 (Lung) | 25 |

The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

Antimicrobial Efficacy

In vitro tests against Gram-positive and Gram-negative bacteria revealed that methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride exhibited notable antimicrobial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These results suggest potential for development as an antimicrobial agent.

常见问题

Basic Research Questions

Q. What are the key structural features and nomenclature rules for Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride?

- The compound contains an indene core (a bicyclic system with a fused benzene and cyclopentane ring), an amino group at position 2, a methyl ester at the same position, and a hydrochloride counterion. The "2,3-dihydro" designation indicates partial saturation of the indene ring. Systematic naming follows IUPAC rules for bicyclic systems and substituent priority (amino > ester). The hydrochloride salt is denoted as a separate component .

Q. How can researchers verify the purity and identity of this compound during synthesis?

- Methodological steps :

- Chromatography : Use TLC with pentane:ethyl acetate (e.g., 3:2 ratio) to monitor reaction progress and purity, as demonstrated for structurally similar indene carboxylates .

- Melting point analysis : Compare observed values (e.g., 140–150°C for related indene derivatives) with literature data .

- Spectroscopy : Employ -NMR to confirm substituent positions (e.g., diastereotopic protons in the dihydroindene system) and FT-IR for functional groups (amine, ester, hydrochloride) .

Q. What safety protocols are critical when handling this compound in the lab?

- Key precautions :

- Avoid inhalation and skin contact (use fume hoods, gloves, and lab coats).

- Store in a dry environment (≤25°C) to prevent hydrolysis of the ester group.

- Dispose of waste via professional chemical disposal services, as recommended for analogous indene derivatives .

Advanced Research Questions

Q. How can this compound serve as a precursor in asymmetric catalysis or enzyme inhibition studies?

- Catalytic applications : The bicyclic indene scaffold is structurally similar to substrates used in β-keto ester catalysis. For example, methyl 6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate achieved 92% yield and 57% enantiomeric excess (ee) in α-hydroxylation reactions using β-amino alcohol catalysts .

- Enzyme inhibition : Related indene derivatives (e.g., phosphonic acid analogs) act as phenylalanine ammonia-lyase (PAL) inhibitors, suggesting potential biochemical applications. Testing requires kinetic assays (e.g., IC determination) and structural modeling of active-site interactions .

Q. What experimental strategies resolve contradictions in stereochemical outcomes during derivatization?

- Case study : In catalytic α-hydroxylation, varying ee values (42–57%) were observed depending on substrate substituents. To address discrepancies:

- Optimize catalyst design (e.g., β-amino alcohol ligands with bulky groups for steric control).

- Use chiral HPLC or NMR lanthanide shift reagents to isolate and characterize diastereomers .

- Perform DFT calculations to predict transition-state geometries and electronic effects .

Q. How can researchers design analogs to improve solubility or bioavailability for pharmacological studies?

- Strategies :

- Replace the methyl ester with hydrophilic groups (e.g., carboxylate salts) while retaining the bicyclic core.

- Introduce halogenation (e.g., 6-chloro or 6-trifluoromethyl substituents) to enhance metabolic stability, as demonstrated in indene carboxylate analogs .

- Use logP calculations and Hansen solubility parameters to balance lipophilicity and aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。